

Metiazinic Acid: A Technical Overview of a Phenothiazine-Derived Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Metiazinic Acid

Cat. No.: B1676494

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Metiazinic acid (2-(10-methylphenothiazin-2-yl)acetic acid) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenothiazine class of compounds.^{[1][2]} First developed as a therapeutic agent for rheumatic and inflammatory conditions, its unique chemical scaffold, derived from the well-established phenothiazine core, has made it a subject of interest in medicinal chemistry.^[1] This document provides a comprehensive technical overview of **Metiazinic acid**, summarizing its chemical properties, synthesis, mechanism of action, and toxicological profile.

Core Chemical and Physical Properties

Metiazinic acid is structurally characterized by a phenothiazine ring system with a methyl group at the nitrogen atom (N-10) and an acetic acid moiety at position C-2.^{[1][2]} This structure imparts specific physicochemical properties that govern its pharmacological behavior.

Property	Value	Reference
IUPAC Name	2-(10-methylphenothiazin-2-yl)acetic acid	
Molecular Formula	C ₁₅ H ₁₃ NO ₂ S	
Molecular Weight	271.3 g/mol	
CAS Number	13993-65-2	
Synonyms	RP 16091, Soripal, Ambrunate	

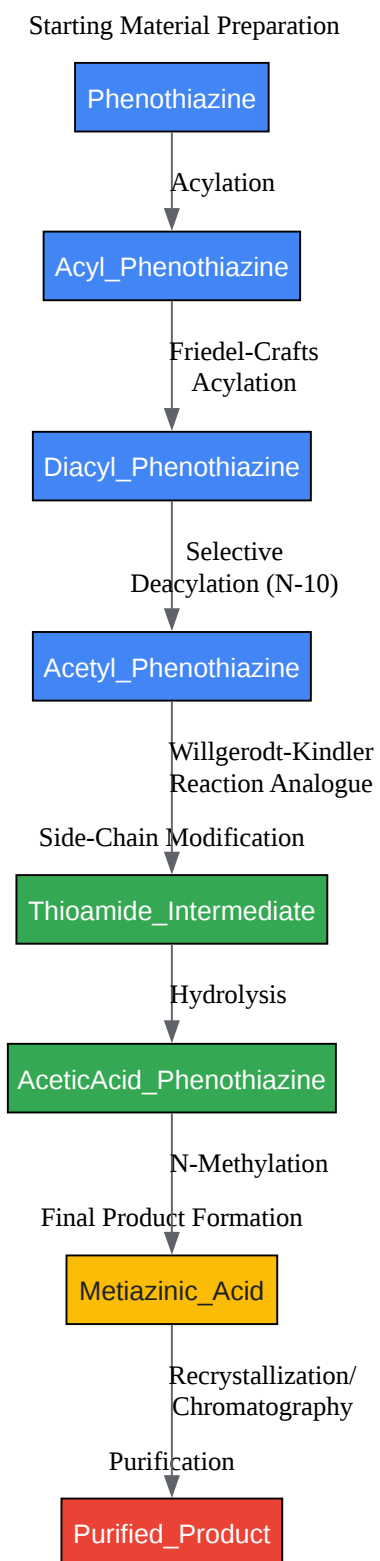
Synthesis of Metiazinic Acid

The synthesis of **Metiazinic acid** is rooted in the chemical modification of the phenothiazine backbone. A key synthetic route involves the acylation of phenothiazine, followed by specific modifications to introduce the acetic acid side chain.

Experimental Protocol: Synthesis via 2-Acetylphenothiazine

The synthesis of **Metiazinic acid** can be achieved starting from the Friedel-Crafts acylation of 10-acylphenothiazine. The resulting 2,10-diacylphenothiazine undergoes deacylation of the N-10 position to yield 2-acylphenothiazine. Subsequent reactions, such as those analogous to the Willgerodt-Kindler reaction, can be employed to convert the acetyl group at the C-2 position into the desired acetic acid moiety. This is followed by methylation at the N-10 position to yield the final product, 2-(10-methylphenothiazin-2-yl)acetic acid.

Below is a logical workflow for the synthesis process.



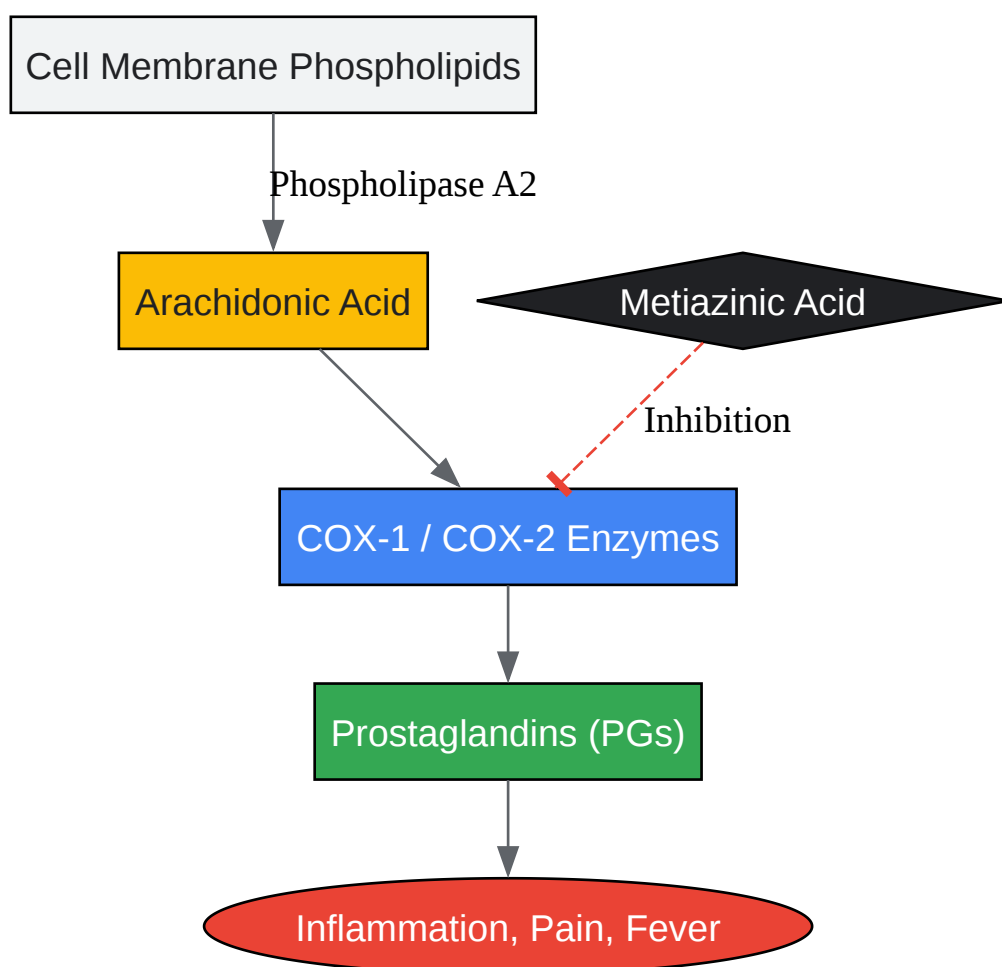
[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis of **Metiazinic acid**.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

As a non-steroidal anti-inflammatory drug, the primary mechanism of action for **Metiazinic acid** is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. By blocking this pathway, **Metiazinic acid** reduces the synthesis of these pro-inflammatory molecules.

The interaction of phenothiazines with various enzyme systems, including those involved in inflammatory pathways, has been a subject of study. These compounds are known to bind to proteins within cell membranes, which can affect enzyme activity.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Metiazinic acid** via COX inhibition.

While the primary mechanism is understood to be COX inhibition, the potential for phenothiazine derivatives to interact with other signaling pathways, such as the NF- κ B or MAPK pathways, remains an area for further investigation. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and other mediators.

Toxicology Profile

The acute toxicity of **Metiazinic acid** has been evaluated in rodent models. The following table summarizes the reported median lethal dose (LD50) values.

Species	Route of Administration	LD50 Value	Reference
Rat	Oral	495 mg/kg	
Rat	Intraperitoneal	365 mg/kg	
Rat	Subcutaneous	405 mg/kg	

Observed toxic effects at high doses in rats include behavioral changes such as somnolence, gastrointestinal hypermotility, diarrhea, and respiratory depression.

Conclusion

Metiazinic acid represents an interesting molecule within the landscape of non-steroidal anti-inflammatory drugs, distinguished by its phenothiazine core. Its mechanism of action is consistent with other NSAIDs, primarily through the inhibition of prostaglandin synthesis. While its clinical use has been established, further research into its specific interactions with COX isoforms and other inflammatory signaling pathways could provide deeper insights for the development of novel anti-inflammatory agents. The synthesis protocols, based on established organic chemistry reactions, offer a framework for the generation of analogues for further structure-activity relationship studies. The toxicological data provides a baseline for its safety profile. This technical guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Metiazinic Acid | C₁₅H₁₃NO₂S | CID 4164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Metiazinic Acid: A Technical Overview of a Phenothiazine-Derived Anti-Inflammatory Agent]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1676494#metiazinic-acid-as-a-phenothiazine-derivative>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com